2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a methyl group, a piperazine ring, and a nicotinamide moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target theTyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response.
Mode of Action
Pharmacokinetics
Similar compounds have been found to have variable absorption and distribution profiles, with metabolism often occurring in the liver .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of the Nicotinamide Derivative: The starting material, nicotinamide, is reacted with a suitable reagent to introduce the piperazine ring.
Benzylation and Methylation: The intermediate compound is then subjected to benzylation and methylation reactions to introduce the benzyl and methyl groups.
Amidation: The final step involves the amidation reaction with 3-methylbenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzylamine: A simpler compound with similar structural features but lacking the piperazine and nicotinamide moieties.
N-Benzyl-N-methylethanolamine: Contains a benzyl and methyl group but differs in the presence of an ethanolamine moiety.
Uniqueness
2-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-methylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. Its complex structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(3-methylphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-15-5-4-6-19(12-15)25-23(31)18-8-10-21-27-29(24(32)28(21)13-18)14-22(30)26-20-9-7-16(2)11-17(20)3/h4-13H,14H2,1-3H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIWYCPJCQMWMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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